

A Comparative Guide to a Novel HPLC Method for Folic acid Analysis

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Compound of Interest

Compound Name: *Folic Acid*

Cat. No.: *B038674*

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This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **folic acid** against established alternatives. The information is intended for researchers, scientists, and drug development professionals seeking a robust and efficient analytical solution. All data is presented in accordance with International Council for Harmonisation (ICH) guidelines.

Performance Comparison of HPLC Methods

The following table summarizes the key performance characteristics of the new HPLC method in comparison to three previously validated methods.

Parameter	New Validated Method	Method A[1]	Method B[2]	Method C[3]
Column	C18 (150 mm x 4.6 mm, 3.5 µm)	Inertsil C8 (250 x 4.6 mm, 5 µm)	Jasco Crestpak C-18 T-5 (250 mm x 4.6 mm, 5 µm)	C18 (150 mmx4.6 mm, 3.5 µm)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (15:85, v/v)	Methanol:Phosphate Buffer (pH 6.4) (12:88, v/v)	Methanol:Water (60%:40%)	Methanol:Acetate Buffer (pH 5.2) (50:50 v:v)
Flow Rate	1.0 mL/min	0.7 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	282 nm	280 nm	280 nm	240 nm
Retention Time	~2.5 min	Not Specified	Not Specified	~1.8 minutes
Linearity (r ²)	≥ 0.999	Not Specified	0.9997	0.9999
Accuracy (% Recovery)	99.5 - 101.2%	Not Specified	98.33 - 103.47%	99 - 101%
Precision (%RSD)	< 1.5%	Not Specified	< 2.035% (Intraday)	< 2%
LOD (µg/mL)	0.05	Not Specified	0.362	Not Specified
LOQ (µg/mL)	0.15	Not Specified	0.996	Not Specified

Experimental Protocol for the New Validated HPLC Method

This section details the methodology for the new HPLC method for **folic acid** analysis.

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.

Chemicals and Reagents

Folic acid reference standard was of pharmacopeial grade. Acetonitrile (HPLC grade), potassium dihydrogen phosphate, and ortho-phosphoric acid were of analytical grade. High-purity water was used throughout the analysis.

Chromatographic Conditions

- Column: C18, 150 mm x 4.6 mm, 3.5 μ m particle size
- Mobile Phase: A filtered and degassed mixture of Acetonitrile and Phosphate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) in a ratio of 15:85 (v/v).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 282 nm
- Injection Volume: 10 μ L

Preparation of Standard Solutions

A stock solution of **folic acid** (100 μ g/mL) was prepared by dissolving the reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 20 μ g/mL.

Sample Preparation

For tablet analysis, a quantity of powdered tablets equivalent to 10 mg of **folic acid** was accurately weighed and transferred to a 100 mL volumetric flask. The mobile phase was added, and the flask was sonicated for 15 minutes. The solution was then diluted to volume with the mobile phase and filtered through a 0.45 μ m nylon filter.

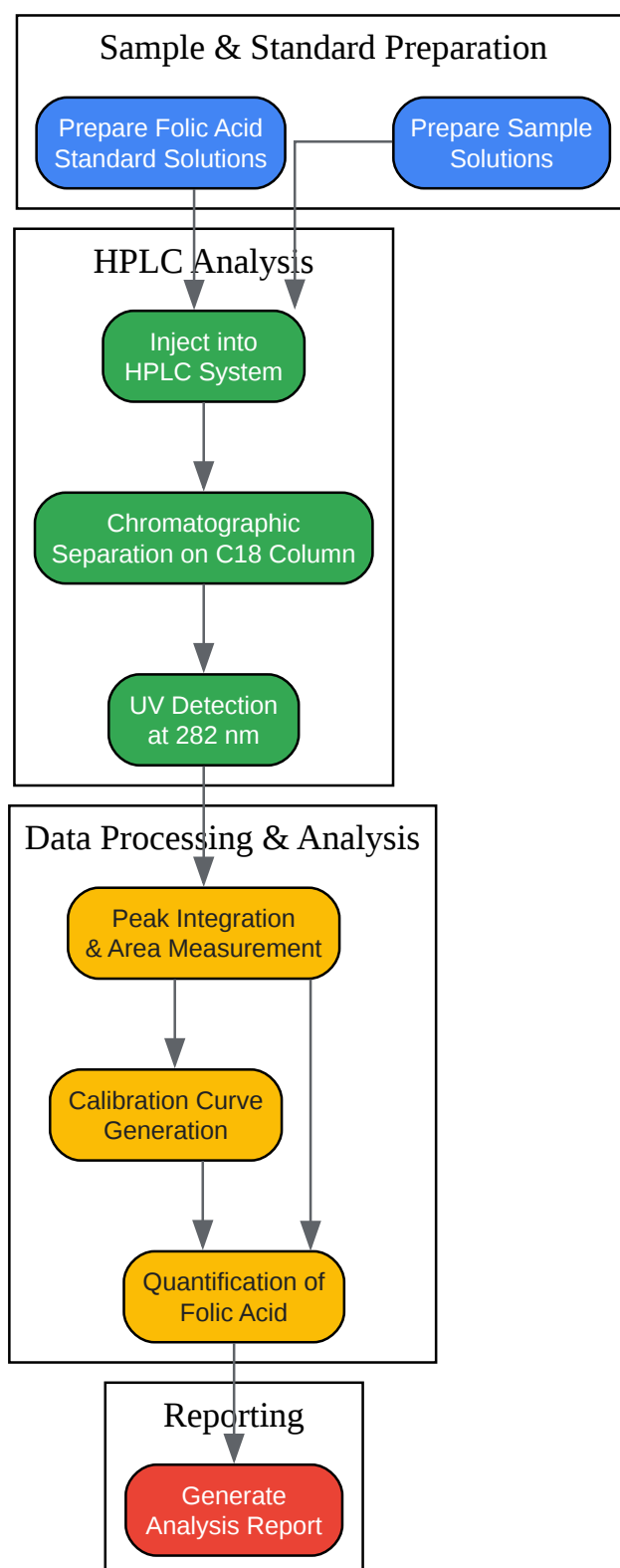
Method Validation

The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).^[3]

- **Specificity:** The ability of the method to assess the analyte unequivocally in the presence of other components was confirmed by analyzing a placebo solution, which showed no interfering peaks at the retention time of **folic acid**.
- **Linearity:** The linearity was established over a concentration range of 1-20 µg/mL, with a correlation coefficient (r^2) of ≥ 0.999 .
- **Accuracy:** The accuracy was determined by the recovery of known amounts of **folic acid** spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 99.5% and 101.2%.
- **Precision:** The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (%RSD) for both peak area and retention time was less than 1.5%.
- **LOD and LOQ:** The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively, based on the signal-to-noise ratio.

Workflow for Folic Acid Analysis by HPLC

The following diagram illustrates the logical workflow of the HPLC analysis for **folic acid**.



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Caption: Workflow of the HPLC method for **folic acid** analysis.

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References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrj.org [chemrj.org]
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